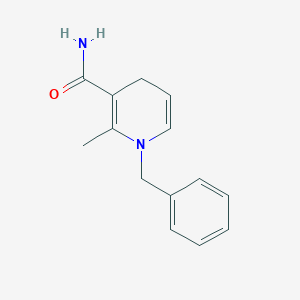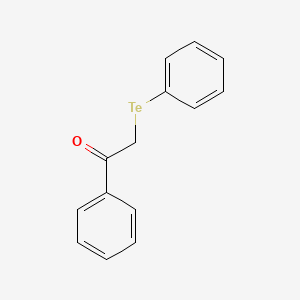
1-Phenyl-2-(phenyltellanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(phenyltellanyl)ethan-1-one is an organic compound that features a phenyl group attached to a tellanyl group through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one typically involves the reaction of phenylacetone with tellurium reagents under controlled conditions. One common method involves the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the tellanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle tellurium compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(phenyltellanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide (TeO2).
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Tellurium dioxide (TeO2) and phenylacetone derivatives.
Reduction: Phenylacetone and telluride derivatives.
Substitution: Brominated or nitrated phenylacetone derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(phenyltellanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where tellurium compounds have shown promise.
Industry: It may be used in the development of new materials with unique properties due to the presence of tellurium.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(phenyltellanyl)ethan-1-one involves its interaction with molecular targets through the tellanyl group. The tellurium atom can form bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate redox reactions is of particular interest.
Comparaison Avec Des Composés Similaires
Phenylacetone: A precursor in the synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one, it lacks the tellanyl group.
Phenyl-2-propanone: Similar in structure but without the tellanyl group.
1-Phenyl-2-(phenylamino)ethan-1-one: Contains an amino group instead of a tellanyl group.
Uniqueness: this compound is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can engage in unique redox chemistry and interactions with biomolecules, setting it apart from similar compounds that lack tellurium.
Propriétés
Numéro CAS |
116246-80-1 |
|---|---|
Formule moléculaire |
C14H12OTe |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
1-phenyl-2-phenyltellanylethanone |
InChI |
InChI=1S/C14H12OTe/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
PQCUKXBPTDZZRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
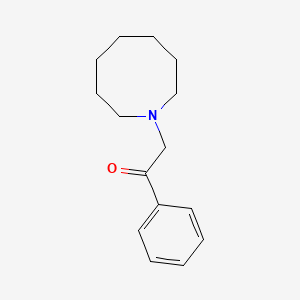
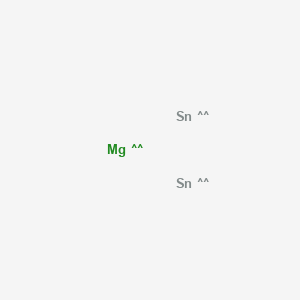

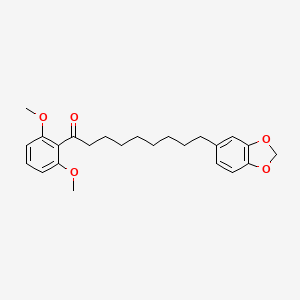


![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)


![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
